Allapininum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

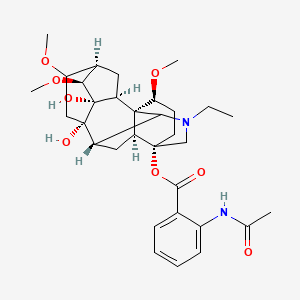

Allapininum, also known as lappaconitine hydrobromide, is a notable antiarrhythmic medication. It is predominantly recognized under its trade name, Allapinin. This compound is used to treat various cardiac arrhythmias, including atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia . This compound is categorized under Class I antiarrhythmic drugs, specifically Class I C, which are known to block sodium channels within the heart, thereby stabilizing cardiac cells and preventing abnormal electrical activity .

Vorbereitungsmethoden

Allapininum is synthesized from lappaconitine, a diterpene alkaloid isolated from the plant Aconitum sinomontanum Nakai . The synthetic route involves a two-step transformation via oxidative cleavage of lappaconitine’s vicinal diol using the hypervalent iodine reagent PhI(OAc)2, followed by strong alkaline hydrolysis . This approach yields several new compounds, whose structures are identified by spectroscopic methods and/or X-ray crystallography . Industrial production methods for this compound typically involve the extraction and purification of lappaconitine from Aconitum species, followed by chemical modification to produce the hydrobromide salt .

Analyse Chemischer Reaktionen

Allapininum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine reagents for oxidative cleavage and strong alkaline solutions for hydrolysis . The major products formed from these reactions are derivatives of lappaconitine, which exhibit different biological activities . For example, the oxidative cleavage of lappaconitine’s vicinal diol using PhI(OAc)2, followed by alkaline hydrolysis, yields compounds with enhanced osteogenic differentiation properties .

Wissenschaftliche Forschungsanwendungen

Allapininum has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of diterpene alkaloids . In biology, this compound is investigated for its effects on ion channels and its potential as a therapeutic agent for various diseases . In medicine, it is primarily used as an antiarrhythmic drug to treat cardiac arrhythmias . Additionally, this compound has been studied for its analgesic properties and its potential use in pain management . In industry, this compound is used in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing .

Wirkmechanismus

The primary mechanism of action of Allapininum involves the blockade of sodium channels in cardiac cells . By inhibiting these channels, this compound reduces the influx of sodium ions during the depolarization phase of the cardiac action potential . This effect prolongs the refractory period and slows down the conduction of electrical impulses through the atria, atrioventricular node, and ventricles . This sodium channel blockade helps to suppress abnormal electrical activity in the heart that leads to arrhythmias . Additionally, this compound exhibits mild local anesthetic properties and has a stabilizing effect on the cell membrane, further contributing to its antiarrhythmic capabilities .

Vergleich Mit ähnlichen Verbindungen

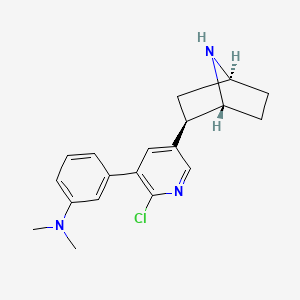

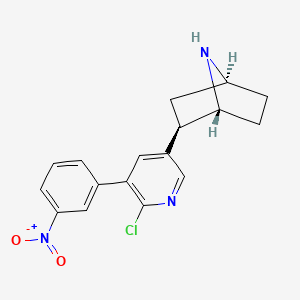

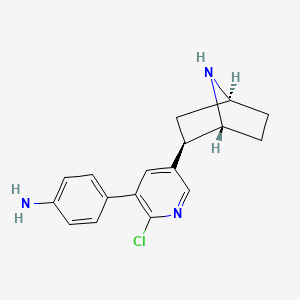

Allapininum is unique among Class I antiarrhythmic drugs due to its specific molecular structure and its origin from a natural alkaloid . Similar compounds in this class include flecainide, propafenone, and encainide . Compared to these compounds, this compound has a distinct mechanism of action and a unique set of pharmacological properties . For example, while flecainide and propafenone also block sodium channels, they have different effects on other ion channels and exhibit different side effect profiles . This compound’s origin from a natural product also sets it apart from these synthetic compounds .

Eigenschaften

Molekularformel |

C32H44N2O8 |

|---|---|

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22?,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1 |

InChI-Schlüssel |

NWBWCXBPKTTZNQ-NJWGBOGUSA-N |

Isomerische SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Kanonische SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

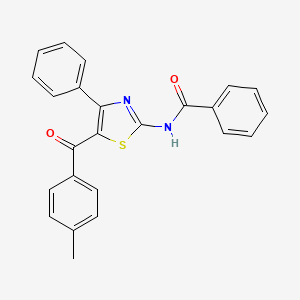

![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790568.png)

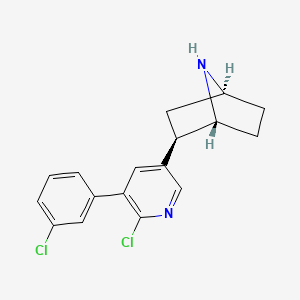

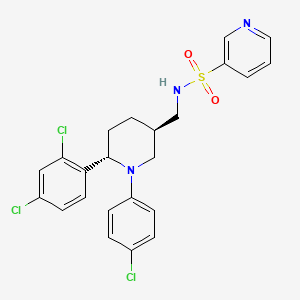

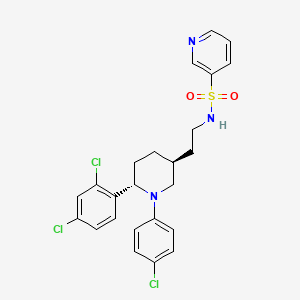

![(1R,2R,4S)-2-(6-chloro-5-(3-methoxyphenyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B10790575.png)

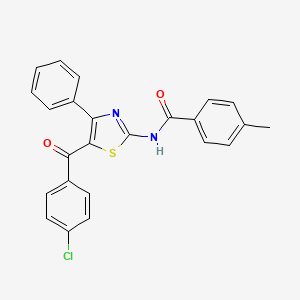

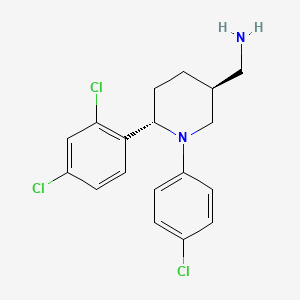

![[4-(Furan-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}-1,3-thiazol-5-yl](phenyl)methanone](/img/structure/B10790644.png)